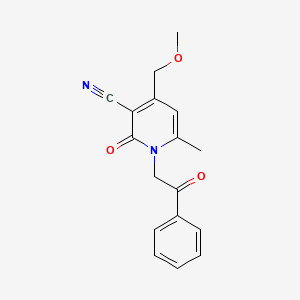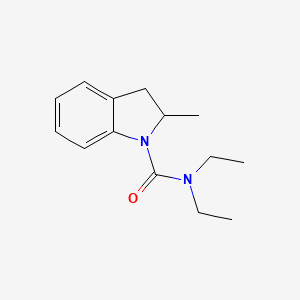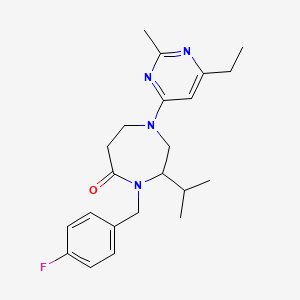
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide, also known as 4-MeO-3,5-DMA-7, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of 3,4-dimethoxyamphetamine (DMA), which is a potent hallucinogen. 4-MeO-3,5-DMA-7 has been found to have similar effects as MDMA (ecstasy) and is often used as a recreational drug. However, in recent years, there has been increasing interest in the scientific research application of this compound.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. This compound has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 are similar to those of other amphetamine-like compounds. It has been found to increase heart rate and blood pressure, and can cause sweating, nausea, and vomiting. In addition, it has been shown to produce feelings of euphoria, empathy, and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 in lab experiments include its high potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain. However, its psychoactive effects and potential for abuse make it a challenging compound to work with, and researchers must take appropriate safety precautions when handling this compound.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another potential direction is the investigation of the long-term effects of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 on the brain and behavior, particularly with regard to its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of this compound in humans, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 involves several steps, including the reaction of 4-methoxyphenylacetone with 2,4,6-trimethylphenylhydrazine to form the hydrazone intermediate, followed by reduction with sodium borohydride to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by qualified researchers in a controlled laboratory environment.
Applications De Recherche Scientifique
The scientific research application of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 is focused on its potential therapeutic effects. Studies have shown that this compound has a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has been suggested that N-(4-methoxyphenyl)-2,4,6-trimethylbenzamideA-7 may have antidepressant and anxiolytic properties, and could be used to treat mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)17(19)18-14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBSCPSJLMFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)
![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5374861.png)


![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)